Fmoc-N-PEG24-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

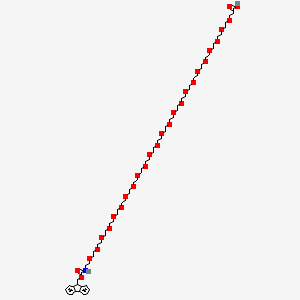

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H113NO28/c68-65(69)9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-67-66(70)95-59-64-62-7-3-1-5-60(62)61-6-2-4-8-63(61)64/h1-8,64H,9-59H2,(H,67,70)(H,68,69) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOMZHGRFWXDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H113NO28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-N-PEG24-acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG24-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker essential in bioconjugation, drug delivery, and the development of advanced therapeutics. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, connected by a 24-unit PEG spacer. This heterobifunctional architecture provides significant advantages in the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

The hydrophilic PEG chain enhances the aqueous solubility and bioavailability of the resulting conjugates, while the orthogonal protecting groups—the base-labile Fmoc group and the acid-labile carboxylic acid—allow for selective and sequential conjugation strategies. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Fmoc-N-PEG24-acid.

Chemical Properties and Structure

This compound is characterized by a long, flexible PEG chain that imparts desirable pharmacokinetic properties to conjugated molecules. The terminal functional groups offer versatile handles for covalent modification.

Chemical Structure

The structure consists of a terminal Fmoc-protected amine, a 24-unit polyethylene glycol chain, and a terminal carboxylic acid.

Quantitative Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C66H113NO28 | [1][2][3] |

| Molecular Weight | 1368.6 g/mol | [1][2] |

| CAS Number | 2170484-59-8, 850312-72-0 | [2][3] |

| Appearance | White to off-white solid or transparent, oil-free liquid | [4][5] |

| Purity | >95% | [2][3][6] |

| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride, acetonitrile, and most organic solvents. Soluble in aqueous solutions. | [4][5] |

| Storage | -20°C, sealed from moisture. | [2][5] |

Experimental Protocols

The utility of this compound lies in the selective reactivity of its terminal groups. The following protocols detail the key experimental procedures for the deprotection of the Fmoc group and the activation of the carboxylic acid for amide bond formation.

Fmoc Group Deprotection

The Fmoc group is readily removed under basic conditions to yield a free primary amine.

Materials:

-

This compound conjugate

-

20% (v/v) Piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

DMF, peptide synthesis grade

Protocol:

-

Dissolve the Fmoc-protected compound in DMF.

-

Add the 20% piperidine in DMF solution to the reaction mixture.

-

Stir the reaction at room temperature for 10-30 minutes.[4]

-

Monitor the deprotection by TLC or LC-MS. The completion of the reaction can also be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

-

Upon completion, the piperidine and the dibenzofulvene-piperidine adduct are typically removed by washing if the product is on a solid support or by purification via chromatography for solution-phase reactions.

Carboxylic Acid Activation and Amide Coupling

The terminal carboxylic acid can be activated using standard coupling reagents to form a stable amide bond with a primary or secondary amine.

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Protocol using HATU:

-

Dissolve this compound (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.

-

Add HATU (1.1 equivalents) to the solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture and stir at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Once the reaction is complete, the product can be isolated by standard workup and purification procedures, such as extraction and column chromatography.

Application in PROTAC Synthesis

This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.

Below is a logical workflow for the solid-phase synthesis of a PROTAC utilizing this compound.

Caption: Solid-phase synthesis workflow for a PROTAC using this compound.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and biotechnology. Its well-defined structure, high purity, and dual-functional nature enable the precise construction of complex bioconjugates with enhanced solubility and pharmacokinetic properties. The protocols and workflow presented in this guide provide a solid foundation for the effective utilization of this important PEG linker in a variety of research and development applications.

References

Unlocking Advanced Bioconjugation and Drug Delivery: A Technical Guide to Fmoc-N-PEG24-acid

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-PEG24-acid is a high-purity, heterobifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a cornerstone in modern bioconjugation, drug delivery, and peptide chemistry. Its unique molecular architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, offers researchers exceptional control and versatility in the design and synthesis of complex biomolecules and therapeutic constructs. This in-depth technical guide explores the core applications of this compound, provides detailed experimental protocols for its use, and presents its physicochemical properties in a clear, comparative format.

Core Concepts and Applications

At its core, this compound is an advanced chemical tool that bridges molecules of interest through its extended, hydrophilic 24-unit PEG spacer. This PEG chain enhances the solubility, stability, and pharmacokinetic profiles of conjugated molecules, making it an invaluable asset in drug development.[1][2][3] The two terminal functional groups allow for orthogonal, sequential conjugation strategies.[1]

The Fmoc-protected amine is stable under a variety of reaction conditions but can be selectively removed with a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[4][5][6] This unmasks a primary amine ready for subsequent coupling reactions. The terminal carboxylic acid can be activated to efficiently react with primary amines on target molecules, such as proteins, peptides, or small molecule drugs, to form stable amide bonds.[1][4] This reaction is commonly facilitated by carbodiimide (B86325) chemistry, often employing activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][7]

Key applications of this compound include:

-

Peptide Synthesis and Modification: It can be incorporated into solid-phase peptide synthesis (SPPS) to introduce a long, flexible, and hydrophilic spacer within a peptide sequence.[2][8] This can be used to create well-defined peptide architectures or to present a functional group for further conjugation.

-

Drug Delivery and PEGylation: The PEG24 spacer can significantly improve the solubility and in vivo circulation time of therapeutic agents, a process known as PEGylation.[2][3][9] This can lead to reduced dosing frequency and improved patient outcomes.

-

Bioconjugation and Probe Development: It serves as a versatile linker to conjugate biomolecules such as antibodies, enzymes, and oligonucleotides to other molecules or surfaces for applications in diagnostics, imaging, and targeted drug delivery.[1]

-

PROTAC® Development: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound, providing researchers with the necessary information for experimental design and execution.

| Property | Value | Reference(s) |

| Chemical Formula | C₆₆H₁₁₃NO₂₈ | [4] |

| Molecular Weight (MW) | 1368.6 g/mol | [4] |

| Purity | Typically ≥95% or ≥97% | [2][4] |

| CAS Number | 850312-72-0 or 2170484-59-8 | [3][4][10] |

| Storage Conditions | -20°C, protected from light and moisture | [1][4] |

| Solubility | Soluble in DMF, DMSO, and water | [1][4] |

Key Experimental Protocols

The following sections provide detailed methodologies for the most common applications of this compound.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

-

Fmoc-functionalized substrate (e.g., peptide-resin, molecule conjugated with this compound)

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

Reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

If using a solid support (e.g., resin), swell the substrate in DMF for 30-60 minutes.

-

Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the substrate.

-

Agitate the mixture gently at room temperature. The reaction time is typically 5-20 minutes. For solid-phase synthesis, a two-step deprotection (e.g., 2 minutes followed by a second treatment of 5-10 minutes) is often employed.[10]

-

Drain the deprotection solution.

-

Thoroughly wash the substrate with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]

-

The substrate now has a free primary amine and is ready for the subsequent coupling reaction.

Protocol 2: Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)

This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, small molecule)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0, or other amine-free buffer

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous DMSO or DMF (for dissolving reagents)

-

Quenching solution (e.g., hydroxylamine)

-

Reaction tubes

Procedure:

-

Reagent Preparation: Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or the Activation Buffer immediately before use.

-

Activation of Carboxylic Acid:

-

Dissolve this compound in the Activation Buffer.

-

Add EDC (2-10 fold molar excess over the carboxylic acid) and Sulfo-NHS (2-5 fold molar excess) to the this compound solution.

-

Incubate at room temperature for 15-30 minutes with gentle mixing. This forms a more stable amine-reactive Sulfo-NHS ester.[7]

-

-

Coupling to Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Incubate at room temperature for 2 hours or at 4°C overnight with gentle agitation.

-

-

Quenching: Add a quenching solution, such as hydroxylamine, to stop the reaction by hydrolyzing any unreacted Sulfo-NHS esters.

-

Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, ion-exchange chromatography) to remove unreacted reagents and byproducts.

Protocol 3: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps to incorporate this compound into a peptide chain during Fmoc-based SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HATU, HCTU)

-

Base (e.g., DIPEA, NMM)

-

DMF

-

DCM (Dichloromethane)

-

IPA (Isopropanol)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Ensure the peptide-resin has a deprotected N-terminal amine by following the Fmoc deprotection protocol (Protocol 1).

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent like HATU (3-5 equivalents) in DMF.

-

Add a base, such as DIPEA (6-10 equivalents), to the solution to activate the carboxylic acid.

-

-

Coupling to Resin:

-

Add the activated this compound solution to the peptide-resin in the reaction vessel.

-

Allow the coupling reaction to proceed for 1-3 hours at room temperature with gentle agitation.

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF, DCM, and IPA to remove excess reagents and byproducts.

-

Chain Elongation (Optional): To continue peptide synthesis after the PEG linker, deprotect the Fmoc group from the newly added PEG linker using the Fmoc deprotection protocol (Protocol 1) and proceed with the coupling of the next Fmoc-protected amino acid.

Visualizing the Workflow: Diagrams of Key Processes

To further elucidate the practical application of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental workflows.

Caption: Fmoc deprotection workflow.

Caption: EDC/NHS coupling reaction pathway.

Caption: SPPS workflow for PEG linker incorporation.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 9. PEGylation - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

Technical Guide: Fmoc-N-PEG24-acid Solubility and Stability

This technical guide provides an in-depth overview of the solubility and stability of Fmoc-N-PEG24-acid, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information is intended for researchers, scientists, and professionals in drug development.

Core Concepts

This compound is a heterobifunctional linker composed of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 24-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. The long, hydrophilic PEG chain is incorporated to enhance the aqueous solubility and pharmacokinetic properties of the final PROTAC molecule.[1][2] The terminal functional groups allow for sequential conjugation to a ligand for an E3 ubiquitin ligase and a ligand for a target protein.

Solubility Data

The solubility of this compound has been evaluated in various solvent systems. The hydrophilic nature of the PEG spacer significantly contributes to its solubility in aqueous media.[1][2] Quantitative data is available for Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions.

| Solvent | Concentration | Molarity | Notes |

| DMSO | 100 mg/mL | 73.07 mM | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[3] |

| Aqueous Solutions | Soluble | - | Qualitative data indicates solubility in regular aqueous solutions.[4] |

| Organic Solvents | Soluble | - | Qualitative data indicates solubility in most organic solvents.[4] |

Stability Data

The stability of this compound is critical for its effective use in multi-step chemical syntheses and for the storage of resulting compounds. Stability data is available for both the solid form and solutions.

Solid Form:

| Storage Temperature | Conditions |

| 4°C | Sealed storage, away from moisture.[3] |

| -20°C | Desiccated. Avoid frequent freeze-thaw cycles.[4] |

Stock Solutions:

| Storage Temperature | Shelf Life | Conditions |

| -80°C | 6 months | Sealed storage, away from moisture.[3] |

| -20°C | 1 month | Sealed storage, away from moisture.[3] |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[3]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of this compound are not publicly available, standardized methodologies can be applied.

Solubility Assessment Protocol:

A common method for determining the maximum solubility of a compound like this compound is the shake-flask method followed by analytical quantification.

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., DMSO, water, buffer) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Aspirate a precise aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

Stability Assessment Protocol:

A typical stability study involves incubating the compound under various conditions and monitoring its degradation over time.

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvent or buffer system.

-

Incubation: Store aliquots of the solution at different temperatures (e.g., -20°C, 4°C, room temperature) and for various durations.

-

Time-Point Analysis: At specified time points, remove an aliquot and quench any potential degradation (e.g., by freezing).

-

Quantification: Analyze the remaining amount of intact this compound using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.

-

Data Analysis: Plot the concentration of the remaining compound against time to determine the degradation rate and predict the shelf life under the tested conditions.

Visualizations

PROTAC Mechanism of Action:

The following diagram illustrates the general mechanism of action for a PROTAC, which would incorporate the this compound as a linker.

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Solubility Assessment:

The diagram below outlines a typical workflow for determining the solubility of a chemical compound.

Caption: Workflow for experimental solubility determination.

References

An In-Depth Technical Guide to the Mechanism of Action of Fmoc-N-PEG24-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG24-acid is a heterobifunctional crosslinker of significant utility in bioconjugation, drug delivery, and peptide synthesis. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides researchers with a versatile tool for the precise modification of biomolecules. This guide delves into the core mechanism of action of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its chemical functionalities and workflows.

Core Mechanism of Action

The functionality of this compound is centered around its three key components: the Fmoc protecting group, the PEG24 spacer, and the terminal carboxylic acid. This design allows for a sequential and controlled conjugation strategy.

-

Fmoc-Protected Amine: The Fmoc group provides a stable protecting group for the terminal amine. It is readily cleaved under basic conditions, most commonly using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This deprotection exposes a primary amine, which can then be used for subsequent conjugation reactions.

-

PEG24 Spacer: The polyethylene glycol (PEG) linker is a hydrophilic chain composed of 24 ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the molecule and any biomolecule it is conjugated to. Furthermore, the PEG chain provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.

-

Terminal Carboxylic Acid: The carboxylic acid moiety is the primary reactive group for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs. This reaction is typically facilitated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activation of the carboxylic acid forms a more reactive intermediate that readily couples with primary amines to form a stable amide bond.

Data Presentation

While specific quantitative data for this compound is not extensively published, the following tables provide representative data for similar Fmoc-N-amido-PEG-acid linkers and general PEG compounds to offer valuable insights into their properties.

Table 1: Solubility of PEG Compounds

| Solvent | Solubility of PEG | Notes |

| Water | Highly Soluble | Solubility decreases with increasing molecular weight.[1][2] |

| Ethanol | Soluble | [1][2] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A stock solution of 100 mg/mL for this compound in DMSO has been reported. |

| Dichloromethane (DCM) | Soluble | [1] |

| Toluene | Less Soluble | Solubility can be increased with heating. |

| Diethyl Ether | Insoluble |

Table 2: Representative Stability of PEG-Amide Linkage

| Condition | Stability | Notes |

| Physiological pH (7.4) | High | The amide bond is generally stable under physiological conditions. |

| Acidic Conditions (pH < 4) | Moderate to High | Hydrolysis can occur under strong acidic conditions over extended periods. |

| Basic Conditions (pH > 10) | Moderate | Amide bonds can be susceptible to hydrolysis under strong basic conditions. |

Table 3: General Comparison of Amide Coupling Reagents

| Coupling Reagent | Typical Yield | Advantages | Disadvantages |

| EDC/NHS | Good to Excellent | Water-soluble byproducts, relatively inexpensive. | Can be less efficient for sterically hindered amines. |

| HATU | Excellent | High coupling efficiency, fast reaction times, low racemization.[3][4] | More expensive, byproducts can be more difficult to remove. |

Experimental Protocols

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

-

This compound conjugate

-

20% (v/v) Piperidine in DMF

-

Dimethylformamide (DMF)

-

Reaction vessel

-

Shaker or magnetic stirrer

Procedure:

-

Dissolve the this compound conjugate in a minimal amount of DMF in a reaction vessel.

-

Add the 20% piperidine in DMF solution to the reaction vessel. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, or a 10-20 fold molar excess for solution-phase reactions.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Fmoc group.

-

Upon completion, the deprotected product can be purified by precipitation in cold diethyl ether or by chromatography.

Protocol 2: Amide Coupling using EDC/NHS

This protocol details the conjugation of the carboxylic acid moiety to a primary amine-containing molecule.

Materials:

-

This compound (or its deprotected form)

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve the this compound in the Activation Buffer.

-

Add EDC (typically 1.5 equivalents) and NHS or sulfo-NHS (typically 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Allow the reaction to proceed at room temperature for 2 hours to overnight with gentle stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

-

Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC.

Protocol 3: Amide Coupling using HATU

This protocol provides an alternative method for amide bond formation, often used for more challenging couplings.

Materials:

-

This compound (or its deprotected form)

-

Amine-containing molecule

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous DMF

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve the this compound in anhydrous DMF.

-

Add HATU (typically 1.0-1.2 equivalents) and DIPEA (typically 2-3 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine-containing molecule (typically 1.0-1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

-

Purify the conjugate by chromatography.

Mandatory Visualization

Caption: Reaction pathways of this compound.

Caption: Experimental workflow for amide coupling.

Caption: Logical relationships of this compound.

References

An In-Depth Technical Guide to Fmoc-N-PEG24-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Fmoc-N-PEG24-acid, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG) derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other. This structure allows for sequential and controlled conjugation to other molecules. The PEG linker itself is a chain of 24 ethylene (B1197577) glycol units, which imparts increased hydrophilicity and biocompatibility to the final conjugate.

| Property | Value | References |

| Molecular Formula | C66H113NO28 | [1][2][3] |

| Molecular Weight | 1368.6 g/mol | [1][2][3] |

| CAS Number | 2170484-59-8 | [2][4] |

| Appearance | White to off-white solid | [4] |

| Purity | >95% | [2][5] |

Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile tool in several advanced applications:

-

PROTACs Synthesis: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating targeted protein degradation.[4][6]

-

Peptide Synthesis and Modification: The Fmoc-protected amine allows for its incorporation into solid-phase peptide synthesis (SPPS). The terminal carboxylic acid can then be used for conjugation to other molecules.

-

Drug Delivery: The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of hydrophobic drugs.[3]

-

Bioconjugation: It is used to link biomolecules such as antibodies, proteins, and oligonucleotides for various diagnostic and therapeutic purposes.

Experimental Protocols: A General Workflow

The utilization of this compound typically involves two key chemical transformations: deprotection of the Fmoc group and activation of the carboxylic acid for amide bond formation.

1. Fmoc Deprotection:

The Fmoc protecting group is labile under basic conditions, commonly using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

-

Reagents: 20% Piperidine in DMF

-

Procedure:

-

Dissolve the this compound conjugate in DMF.

-

Add the 20% piperidine solution and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until completion (typically 30 minutes).

-

Remove the volatiles under reduced pressure and purify the resulting free amine.

-

2. Carboxylic Acid Activation and Amide Coupling:

The terminal carboxylic acid can be coupled to a primary or secondary amine using standard peptide coupling reagents.

-

Reagents:

-

Coupling agents: HATU, HBTU, or EDC/NHS

-

Base: Diisopropylethylamine (DIPEA)

-

Solvent: DMF or Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the this compound in the chosen solvent.

-

Add the amine-containing molecule, coupling agent, and base.

-

Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Work up the reaction and purify the final conjugate by chromatography.

-

Caption: General workflow for utilizing this compound.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound is a key component in the synthesis of PROTACs. The resulting PROTAC molecule hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

Caption: PROTAC mechanism of action facilitated by a PEG linker.

References

- 1. Fmoc-N-amido-PEG24-acid | C66H113NO28 | CID 51340974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. Fmoc-N-amido-PEG24-acid, 850312-72-0 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peg-linker.com [peg-linker.com]

- 6. Fmoc-N-amido-PEG24-acid | 2170484-59-8 [chemicalbook.com]

An In-depth Technical Guide to the Fmoc-N-PEG24-acid Linker

For Researchers, Scientists, and Drug Development Professionals

The Fmoc-N-PEG24-acid linker is a versatile, heterobifunctional molecule integral to modern bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, comprising a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a powerful toolkit for researchers. This guide provides a comprehensive overview of its features, benefits, and detailed protocols for its application.

Core Features and Benefits

The strategic design of the this compound linker imparts several key advantages in the synthesis of complex biomolecules:

-

Orthogonal Reactivity : The linker possesses two distinct reactive moieties: an Fmoc-protected amine and a terminal carboxylic acid. The Fmoc group can be selectively removed under basic conditions, revealing a primary amine for conjugation, while the carboxylic acid can be activated to react with primary amines. This orthogonality allows for controlled, stepwise conjugation strategies.[1]

-

Enhanced Solubility and Reduced Aggregation : The long, hydrophilic PEG24 spacer significantly increases the aqueous solubility of the conjugated molecule.[2][3] This is particularly beneficial for hydrophobic drugs or peptides, preventing aggregation and improving their pharmacokinetic profiles.[3]

-

Flexible Spacer Arm : The 24-unit PEG chain provides a long and flexible spacer, which can be crucial for overcoming steric hindrance when conjugating large molecules like antibodies to smaller drug payloads.[4] This spacing can ensure that the biological activity of both the targeting molecule and the payload are retained.

-

Biocompatibility and Reduced Immunogenicity : PEGylation, the process of attaching PEG chains to molecules, is a well-established method for reducing the immunogenicity of therapeutic proteins and peptides and increasing their in vivo half-life.[3]

-

Versatility in Application : This linker is widely used in the development of ADCs, where it connects a cytotoxic drug to a monoclonal antibody.[5] It is also a key component in the synthesis of PROTACs, linking a target protein-binding ligand to an E3 ligase-recruiting ligand.[3][6] Furthermore, it finds application in peptide synthesis and the development of diagnostic probes.[1][7]

Quantitative Data

A summary of the key physicochemical properties of the this compound linker is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C66H113NO28 | [5][8] |

| Molecular Weight | 1368.61 g/mol | [2][8] |

| Purity | >96% | [5] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in water, DMSO, DMF, methylene (B1212753) chloride, and acetonitrile. | [4] |

| Storage Conditions | -20°C, desiccated, and protected from light. | [1][6] |

Experimental Protocols

Detailed methodologies for the key experimental steps involving the this compound linker are provided below.

Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

-

This compound linker conjugate

-

20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

DMF

Procedure:

-

Dissolve the Fmoc-containing compound in a minimal amount of DMF.

-

Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide.

-

Allow the reaction to proceed at room temperature for 10-30 minutes. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, remove the piperidine and the dibenzofulvene-piperidine adduct by repeated washing with DMF.

-

The resulting amine-containing compound can be carried forward to the next reaction step.

Carboxylic Acid Activation and Amine Coupling (e.g., Antibody Conjugation)

This protocol outlines the activation of the terminal carboxylic acid and its subsequent conjugation to a primary amine-containing molecule, such as an antibody.

Materials:

-

This compound linker with a deprotected amine (or a payload attached to the amine)

-

Antibody or other amine-containing biomolecule in a suitable buffer (e.g., PBS pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid-containing linker in the Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the solution.

-

Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS ester.

-

-

Conjugation to the Amine:

-

Immediately add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized for the desired drug-to-antibody ratio (DAR).

-

Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching solution to stop the reaction and quench any unreacted NHS esters.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess linker, unconjugated drug, and other small molecule reagents.

-

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. peptide.com [peptide.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of the Fmoc Protecting Group in PEG Linkers

Abstract

The strategic use of protecting groups is fundamental to the synthesis of complex biomolecules and conjugates. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has become a cornerstone, particularly when used in conjunction with polyethylene (B3416737) glycol (PEG) linkers. This technical guide provides a comprehensive overview of the role of the Fmoc protecting group in PEG linkers, detailing its chemical mechanisms, applications, and the associated experimental protocols. It is designed to serve as a critical resource for professionals in peptide synthesis, bioconjugation, and drug development, offering in-depth insights into the strategic advantages and practical considerations of using Fmoc-PEG linkers to create advanced therapeutic and diagnostic agents.

The Fundamental Chemistry of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group essential in modern organic synthesis, most notably in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability in acidic conditions and its clean, rapid removal under mild basic conditions, which provides crucial orthogonality with acid-labile protecting groups used for amino acid side chains.[2][]

Protection of Amines

The Fmoc group is typically introduced to a primary or secondary amine using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[2] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, forming a stable carbamate (B1207046) linkage.

The Mechanism of Deprotection

The key to the Fmoc group's utility is its unique deprotection mechanism. The hydrogen atom on the 9-position of the fluorene (B118485) ring system is acidic due to the electron-withdrawing nature of the aromatic rings.[4] A weak base, typically a secondary amine like piperidine (B6355638), abstracts this proton, initiating a β-elimination reaction.[2][4] This process cleaves the carbamate, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. The excess amine in the deprotection solution then acts as a scavenger, trapping the reactive DBF to form a stable adduct, preventing unwanted side reactions.[1][4]

Caption: Fmoc deprotection workflow.

The Strategic Role of Fmoc in Heterobifunctional PEG Linkers

Fmoc-protected PEG linkers are powerful tools in bioconjugation. These linkers are heterobifunctional, meaning they possess two different reactive groups at their termini. A typical structure is Fmoc-NH-PEG-COOH , which contains a base-labile Fmoc-protected amine at one end and an acid group at the other that can be activated for conjugation (e.g., to an amine, forming an amide bond).[5][]

The core functions of the components are:

-

Fmoc Group: Serves as a temporary "switch." It keeps the amine non-reactive, allowing the other end of the linker (e.g., COOH or an NHS ester) to be conjugated to a target molecule first.[7][8] Once this initial reaction is complete, the Fmoc group can be removed to expose the amine for a second, distinct conjugation step. This orthogonality is critical for building complex architectures like antibody-drug conjugates (ADCs).[9]

-

PEG Chain: The polyethylene glycol chain imparts several beneficial properties. It increases the hydrophilicity and overall solubility of the conjugate, which is crucial for poorly soluble drugs.[10][11] It also acts as a flexible spacer, mitigating steric hindrance between the conjugated molecules and can help reduce the immunogenicity of the final product.[10][11]

Caption: Logic flow for sequential bioconjugation.

Core Applications in Research and Drug Development

The unique properties of Fmoc-PEG linkers make them indispensable in several high-impact areas.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the peptide is built sequentially while anchored to a solid resin support. The Fmoc/tBu strategy is the dominant method, relying on the orthogonality between the base-labile Fmoc group (protecting the N-terminal amine of each incoming amino acid) and the acid-labile groups (like t-butyl or trityl) protecting the amino acid side chains.[12] PEG linkers can be incorporated into the resin (e.g., PEG-PS supports) to improve solvation and reduce peptide aggregation during synthesis, leading to higher purity and yield.[13]

Caption: A single cycle in Fmoc-based SPPS.

Antibody-Drug Conjugates (ADCs) and Bioconjugation

ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells.[9] Fmoc-PEG linkers are ideal for constructing ADCs. They allow for the precise, stepwise attachment of the drug to the antibody, while the PEG component enhances the ADC's pharmacokinetic properties, such as extending its circulation half-life and improving its solubility.[9][14]

Surface Modification and Diagnostics

Fmoc-PEG linkers are used to covalently attach peptides, proteins, or other biomolecules to surfaces for various applications, including diagnostic assays, biosensors, and biocompatible material coatings.[10][15][16] The linker provides a hydrophilic and flexible spacer that extends the biomolecule away from the surface, improving its accessibility and biological activity.[16]

Quantitative Data Analysis

The choice of reagents and linker properties has a quantifiable impact on synthesis outcomes and the biological activity of the final conjugate.

Fmoc Deprotection Efficiency and Peptide Purity

The conditions used for Fmoc deprotection can significantly affect the purity of the final peptide by influencing the rate of side reactions. Milder bases can sometimes be used to reduce side reactions like aspartimide formation, albeit at the cost of reaction time.

Table 1: Comparison of Deprotection Reagents on Peptide Purity

| Deprotection Reagent | Target Peptide | Crude Purity (%) | Notes |

|---|---|---|---|

| 20% Piperidine/DMF | Hexapeptide 1 | 83 | 17% Aspartimide Formation |

| 2% DBU/DMF | Hexapeptide 1 | 52 | 25% Aspartimide Formation |

| 25% DPA/DMF | Hexapeptide 1 | 96 | 4% Aspartimide Formation |

Data sourced from Benchchem Technical Support Center.[17]

Impact of PEG Linker on ADC Toxicity

In ADC development, the PEG linker can modulate the conjugate's toxicity profile. Longer PEG chains can significantly reduce off-target toxicity, increasing the maximum tolerable dose (MTD).

Table 2: In Vivo Off-Target Toxicity of MMAE Conjugates

| Conjugate | Linker | Maximum Tolerable Dose (MTD) | Reduction in Cytotoxicity (vs. HM) |

|---|---|---|---|

| HM | SMCC (Non-PEG) | 5.0 mg/kg | - |

| HP4KM | 4 kDa PEG | 10.0 mg/kg | ~6.5-fold |

| HP10KM | 10 kDa PEG | 20.0 mg/kg | ~22.5-fold |

Data adapted from a study on Affibody-drug conjugates.[14]

Key Experimental Protocols

Accurate and optimized protocols are crucial for success. The following are standard procedures for handling Fmoc-protected PEGylated compounds.

Protocol 1: Standard Fmoc Deprotection with Piperidine[17]

This protocol is the most common method for Fmoc removal in SPPS.

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Prepare Solution: Prepare a solution of 20% (v/v) piperidine in DMF.

-

First Deprotection: Treat the resin with the 20% piperidine solution. Agitate the mixture at room temperature for 5-10 minutes.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Repeat the treatment with fresh 20% piperidine solution for 5-10 minutes to ensure complete removal.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the DBF-piperidine adduct.

Protocol 2: Milder Fmoc Deprotection with DBU/Piperazine[17]

This alternative is used for sequences prone to base-catalyzed side reactions like aspartimide formation.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Prepare Solution: Prepare a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine (B1678402) in DMF. For particularly sensitive sequences, 1% formic acid can be added to buffer the solution.

-

Deprotection: Treat the resin with the DBU/piperazine solution and agitate for 5-10 minutes.

-

Drain: Drain the deprotection solution.

-

Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of the deprotection reagents.

Protocol 3: Cleavage of Peptide from Resin and Side-Chain Deprotection[13][18]

This protocol uses a strong acid cocktail to cleave the peptide from the resin support and remove acid-labile side-chain protecting groups simultaneously.

-

Resin Preparation: After synthesis and final N-terminal Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under vacuum.

-

Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). Caution: Work in a fume hood and wear appropriate PPE.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold (0°C) diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Troubleshooting Common Side Reactions

The basic conditions of Fmoc deprotection can induce several side reactions, especially with sensitive amino acid sequences. The presence of a PEG linker can sometimes influence these reactions due to steric or solvation effects.[17]

Table 3: Common Side Reactions During Fmoc Deprotection and Solutions

| Side Reaction | Common Causes | Recommended Solutions |

|---|---|---|

| Aspartimide Formation | - Asp-Gly or Asp-Ser sequences.- Prolonged exposure to strong base (e.g., piperidine). | - Use a milder deprotection reagent (e.g., 2% DBU/5% piperazine in DMF).[17]- Add 0.1 M HOBt or 1% formic acid to the deprotection solution to buffer basicity.[17]- Use sterically hindered protecting groups on the Asp side chain.[17] |

| Diketopiperazine (DKP) Formation | - Occurs at the N-terminal dipeptide stage, especially with Proline.- Cleavage of the dipeptide from the resin. | - Introduce the problematic dipeptide as a single pre-synthesized unit.[17]- Use a more sterically hindering resin linker (e.g., 2-chlorotrityl chloride resin).[17] |

| Racemization | - Epimerization of sensitive amino acids (e.g., Cys, His) under basic conditions. | - Use milder deprotection conditions or shorter reaction times.[17]- Use less basic activation methods during the coupling of racemization-prone amino acids.[17] |

Conclusion

The Fmoc protecting group is a sophisticated and indispensable tool in the chemist's arsenal, and its role is magnified when combined with the advantageous properties of PEG linkers. The base-lability of the Fmoc group provides a robust and orthogonal handle for the sequential construction of complex molecules, from synthetic peptides to targeted antibody-drug conjugates. By understanding the underlying chemical mechanisms, mastering the experimental protocols, and anticipating potential side reactions, researchers and drug developers can fully leverage Fmoc-protected PEG linkers to engineer next-generation therapeutics, diagnostics, and advanced biomaterials with enhanced precision, efficacy, and performance.

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc-NH-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. purepeg.com [purepeg.com]

- 10. peptide.com [peptide.com]

- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 12. peptide.com [peptide.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. polysciences.com [polysciences.com]

- 16. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Hydrophilic Nature of the PEG24 Spacer: A Technical Guide for Drug Development Professionals

Abstract

Polyethylene glycol (PEG) spacers are integral to modern drug development, enhancing the therapeutic potential of molecules ranging from small-molecule drugs to large biologics. Among the various lengths available, the 24-unit PEG spacer (PEG24) offers a significant and tunable degree of hydrophilicity, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of conjugated therapeutics. This in-depth technical guide explores the core hydrophilic properties of the PEG24 spacer, providing researchers, scientists, and drug development professionals with essential quantitative data, detailed experimental protocols for characterization, and a mechanistic understanding of its function in enhancing drug solubility and stability.

Introduction: The Role of Hydrophilicity in Drug Efficacy

The aqueous environment of the human body presents a significant challenge for the delivery of hydrophobic therapeutic agents. Poor water solubility can lead to issues such as drug aggregation, low bioavailability, and rapid clearance from circulation.[1] PEGylation, the covalent attachment of PEG chains to a molecule, is a widely adopted strategy to mitigate these challenges.[2] The inherent hydrophilicity of the PEG polymer chain improves the solubility and stability of the conjugated molecule.[]

The PEG24 spacer, a discrete and monodisperse chain of 24 ethylene (B1197577) glycol units, is a versatile tool in the design of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5] Its ability to form a hydration shell around the drug molecule masks hydrophobicity, prevents non-specific interactions, and can prolong circulation half-life.[6] This guide focuses specifically on the hydrophilic characteristics of the PEG24 spacer, providing a foundational understanding for its rational application in drug design.

Core Hydrophilic Properties of the PEG24 Spacer

The hydrophilicity of the PEG24 spacer arises from the repeating ethylene oxide units, which readily form hydrogen bonds with water molecules. This interaction leads to the formation of a hydration shell, effectively increasing the hydrodynamic radius of the conjugated molecule and shielding it from the surrounding biological milieu.

Quantitative Data on Hydrophilicity

The following tables summarize key quantitative parameters that define the hydrophilic nature of PEG spacers. While specific experimental data for a free PEG24 spacer can be limited, the provided values are based on established trends for various PEG lengths and closely related structures.

| Parameter | Description | Value/Range for PEG Spacers | Citation |

| Water Solubility | The maximum concentration of a substance that will dissolve in water at a given temperature. | Highly soluble | [7][8] |

| Octanol-Water Partition Coefficient (LogP) | A measure of the lipophilicity (fat solubility) versus hydrophilicity (water solubility) of a substance. A negative value indicates higher hydrophilicity. | Estimated to be < -2.0 for PEG24 | [9][10][11] |

| Hydration Number (per ethylene glycol unit) | The number of water molecules that are closely associated with each ethylene glycol unit. | ~1.5 - 2.0 | [12] |

| Water Contact Angle on a PEG-modified Surface | The angle a droplet of water makes with a surface coated with PEG. A lower angle indicates greater hydrophilicity. | 20° - 40° | [8][13][14] |

Table 1: Key Hydrophilic Parameters of PEG Spacers

| PEG Length (Number of EG units) | Molecular Weight ( g/mol ) | Estimated LogP |

| 6 (Hexaethylene glycol) | 282.33 | -1.3 |

| 12 (Dodecaethylene glycol) | 546.65 | < -2.0 |

| 24 (Tetracosaethylene glycol) | ~1074 | < -2.0 (estimated) |

Table 2: Estimated Octanol-Water Partition Coefficients (LogP) for Various PEG Lengths Note: The LogP value for PEG24 is an estimation based on the trend of increasing hydrophilicity with chain length.

Experimental Protocols for Characterizing Hydrophilicity

Accurate characterization of the hydrophilic properties of a PEG24-conjugated molecule is crucial for understanding its in vivo behavior. The following are detailed methodologies for key experiments.

Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most common approach for determining the LogP of a compound.[12][15][16]

Objective: To determine the ratio of the concentration of a PEG24-containing compound in n-octanol versus an aqueous buffer at equilibrium.

Materials:

-

PEG24-containing compound of interest

-

High-purity n-octanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass flasks with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: Prepare a stock solution of the PEG24-containing compound in the pre-saturated PBS. The concentration should be high enough for accurate detection but not exceed 0.01 M.

-

Partitioning: In a glass flask, combine a known volume of the pre-saturated n-octanol and the pre-saturated PBS containing the compound. The volume ratio of the two phases should be adjusted based on the expected LogP to ensure detectable concentrations in both phases.

-

Equilibration: Seal the flask and place it on a mechanical shaker. Shake for a sufficient time to reach equilibrium (typically 1-24 hours) at a constant temperature (e.g., 25°C).

-

Phase Separation: After shaking, centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample a known volume from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Measurement of Water Contact Angle by Sessile Drop Goniometry

Contact angle goniometry provides a measure of the wettability of a surface, which is directly related to its hydrophilicity.

Objective: To measure the static contact angle of a water droplet on a surface functionalized with a PEG24 spacer.

Materials:

-

Substrate (e.g., silicon wafer, gold-coated slide)

-

PEG24-thiol or other functionalized PEG24 for surface modification

-

Contact angle goniometer with a high-resolution camera and dispensing system

-

High-purity water

Procedure:

-

Surface Preparation: Prepare a self-assembled monolayer (SAM) of the PEG24 derivative on the chosen substrate according to established protocols. Ensure the surface is clean and dry before measurement.

-

Instrument Setup: Place the PEG24-modified substrate on the sample stage of the goniometer.

-

Droplet Deposition: Using the automated or manual dispensing system, carefully deposit a small droplet of high-purity water (typically 1-5 µL) onto the surface. This is known as the sessile drop method.[17]

-

Image Capture: Immediately after the droplet is stable on the surface, capture a high-resolution image of the droplet profile.

-

Angle Measurement: The software of the goniometer will analyze the image and calculate the angle formed at the three-phase (solid-liquid-air) interface. This is the static contact angle.

-

Data Analysis: Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.

Determination of the Hydration Number

The hydration number quantifies the number of water molecules bound to the PEG chain. This can be determined through various techniques, including differential scanning calorimetry (DSC) or by analyzing the mass change upon dehydration.

Objective: To determine the number of water molecules associated with each PEG24 molecule.

Materials:

-

Hydrated PEG24 sample

-

Analytical balance

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Initial Mass: Accurately weigh a known mass of the hydrated PEG24 sample.

-

Dehydration: Place the sample in a drying oven at a temperature sufficient to drive off the water of hydration without degrading the PEG24 (e.g., 60-80°C under vacuum). Heat until a constant mass is achieved.

-

Final Mass: Cool the sample in a desiccator to prevent rehydration and then accurately weigh the anhydrous PEG24.

-

Calculation of Water Mass: The mass of water lost is the difference between the initial mass of the hydrate (B1144303) and the final mass of the anhydrate.[18]

-

Molar Calculation:

-

Calculate the moles of anhydrous PEG24 using its molecular weight.

-

Calculate the moles of water lost using the molecular weight of water (18.015 g/mol ).

-

-

Hydration Number: The hydration number is the ratio of the moles of water to the moles of anhydrous PEG24.[19][20]

Signaling Pathways and Experimental Workflows

The hydrophilic properties of the PEG24 spacer are not just a passive feature but play an active role in the mechanism of action of complex drugs like PROTACs and ADCs.

Role of PEG24 in PROTAC-Mediated Protein Degradation

In PROTACs, the PEG24 linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. Its hydrophilicity is crucial for maintaining the solubility of the entire PROTAC molecule, which is often large and can have poor aqueous solubility.[21] This improved solubility ensures that the PROTAC can effectively diffuse through the aqueous cellular environment to engage both the target protein and the E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation of the target protein.

References

- 1. adcreview.com [adcreview.com]

- 2. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]

- 4. books.rsc.org [books.rsc.org]

- 5. precisepeg.com [precisepeg.com]

- 6. purepeg.com [purepeg.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Hexaethylene glycol (CAS 2615-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Dodecaethylene glycol | C24H50O13 | CID 81248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. srd.nist.gov [srd.nist.gov]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 17. biolinscientific.com [biolinscientific.com]

- 18. tsc.fl.edu [tsc.fl.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Hydrate Lab Calculations [chemteam.info]

- 21. chempep.com [chempep.com]

A Technical Guide to Fmoc-N-amido-PEG24-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-amido-PEG24-acid, a versatile heterobifunctional crosslinker essential in modern biopharmaceutical research and development. This document details its chemical properties, suppliers, and critically, its application in sophisticated bioconjugation techniques, with a particular focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Compound Identification and Properties

Fmoc-N-amido-PEG24-acid is a polyethylene (B3416737) glycol (PEG) derivative that features two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This arrangement allows for sequential and specific chemical modifications. The long PEG24 chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Two CAS numbers are commonly associated with this compound, potentially due to different salt forms or registration information. Researchers should verify the specific product details with their chosen supplier.

Table 1: Chemical and Physical Properties of Fmoc-N-amido-PEG24-acid

| Property | Value |

| Molecular Formula | C₆₆H₁₁₃NO₂₈ |

| Molecular Weight | Approximately 1368.6 g/mol |

| CAS Numbers | 2170484-59-8 and 850312-72-0 |

| Appearance | Varies (e.g., white solid, pale yellow oil) |

| Solubility | Soluble in a variety of organic solvents (e.g., DMF, DMSO, DCM) and aqueous solutions. |

| Purity | Typically >95% |

| Storage | Recommended at -20°C, protected from moisture. |

Suppliers

A variety of chemical suppliers offer Fmoc-N-amido-PEG24-acid, often under different catalog numbers. The following table provides a non-exhaustive list of potential suppliers.

Table 2: Selected Suppliers of Fmoc-N-amido-PEG24-acid

| Supplier | Website |

| BroadPharm | broadpharm.com |

| Precise PEG | precisepeg.com |

| Biosynth | biosynth.com |

| ChemicalBook | chemicalbook.com |

| Eon Biotech | echemi.com |

| Fisher Scientific (eMolecules) | fishersci.com |

| Advanced ChemTech | advancedchemtech.com |

Core Applications and Experimental Protocols

The unique structure of Fmoc-N-amido-PEG24-acid makes it an ideal linker for covalently attaching molecules together. Its primary applications are in peptide synthesis and the construction of PROTACs.

Role in PROTACs

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[2] The linker, for which Fmoc-N-amido-PEG24-acid is a prime example, is crucial for the formation of a stable ternary complex between the target protein and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The flexibility and hydrophilicity of the PEG chain can significantly improve the solubility and cell permeability of the PROTAC molecule.[5]

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest (POI).

References

- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioconjugation: A Technical Guide to PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical development, the strategic modification of therapeutic molecules is paramount to enhancing their efficacy and safety. Among the arsenal (B13267) of tools available, Polyethylene Glycol (PEG) linkers have emerged as a cornerstone technology in bioconjugation. The process of covalently attaching PEG chains, known as PEGylation, has revolutionized drug delivery by improving the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutic agents, from proteins and peptides to nanoparticles.[1] This in-depth guide elucidates the fundamental principles of employing PEG linkers in bioconjugation, providing a technical resource for researchers, scientists, and drug development professionals.

Core Principles of PEGylation

Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[2][3] When conjugated to a therapeutic molecule, PEG chains confer a host of advantageous properties that address many of the challenges faced in drug development.[1][4]

The primary benefits of PEGylation include:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more amenable to aqueous formulations for administration.[4][5]

-

Increased Stability: PEG chains act as a protective shield, sterically hindering the approach of proteolytic enzymes and thus increasing the stability of the conjugated molecule in biological environments.[4]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream.[6]

-

Reduced Immunogenicity: By masking surface epitopes of a therapeutic protein, PEG linkers can reduce its recognition by the immune system, thereby lowering the risk of an antigenic or immunogenic response.[4][5]

-

Improved Pharmacokinetics: The extended half-life and reduced clearance afforded by PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing and improved patient compliance.[1]

The Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups. The choice of conjugation chemistry is dictated by the available reactive groups on the target molecule and the desired characteristics of the final bioconjugate.

Commonly targeted functional groups on proteins include:

-

Amines (e.g., lysine (B10760008) residues, N-terminus): Due to the abundance of lysine residues on the surface of most proteins, their primary amine groups are the most frequently targeted functional groups for PEGylation.

-

Thiols (e.g., cysteine residues): The sulfhydryl group of cysteine residues provides a target for highly specific conjugation reactions, particularly when site-specific modification is desired.

To react with these functional groups, PEG linkers are activated with specific reactive moieties. Two of the most common and well-established PEGylation chemistries are:

-

NHS-Ester Chemistry: PEG-NHS esters react with primary amines on proteins at a pH range of 7-9 to form stable and irreversible amide bonds.[7][8]

-

Maleimide (B117702) Chemistry: PEG-maleimide derivatives are highly specific for the sulfhydryl groups of cysteine residues, reacting via a Michael addition to form a stable thioether linkage. This reaction is most efficient at a pH between 6.5 and 7.5.[2]

Quantitative Impact of PEG Linkers

The properties of a PEGylated bioconjugate can be finely tuned by modulating the length and architecture (linear vs. branched) of the PEG linker.

Impact of PEG Molecular Weight on Hydrodynamic Radius

The hydrodynamic radius of a molecule is a critical determinant of its in vivo circulation time. PEGylation significantly increases the hydrodynamic radius of a protein, thereby reducing its renal clearance.

| PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) of PEGylated Human Serum Albumin (HSA) (nm) | Fold Increase in Rh vs. Unmodified HSA |

| Unmodified HSA | 3.5 | 1.00 |

| 5 | 4.2 | 1.20 |

| 10 | 5.2 | 1.48 |

| 20 (Linear) | 6.1 | 1.75 |

| 20 (Branched) | 6.4 | 1.83 |

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[4][9]

Comparison of Linear vs. Branched PEG Linkers

The architecture of the PEG linker also plays a crucial role in the properties of the resulting bioconjugate. Branched PEGs, which consist of multiple PEG arms extending from a central core, can offer advantages over linear PEGs of a similar molecular weight.[10]

| Feature | Linear PEG Linkers | Branched PEG Linkers |

| Architecture | Single, unbranched chain.[10] | Multiple PEG arms extending from a central core.[11] |

| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, which can lead to further reduced renal clearance.[12] |

| "Stealth" Effect | Provides a hydrophilic shield. | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection from enzymatic degradation and the immune system.[12] |

| Drug-to-Antibody Ratio (DAR) in ADCs | Typically lower, as one linker attaches one drug molecule. | Potentially higher, as one linker can be designed to attach multiple drug molecules.[12] |

| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight. | Can provide a significantly longer circulation time in the bloodstream.[12] |

Experimental Protocols

The following are detailed methodologies for two of the most common PEGylation reactions.

Protocol 1: PEGylation of an Antibody using NHS-Ester Chemistry

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

PEG-NHS ester reagent

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

-

Preparation of Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.[8]

-

Preparation of PEG-NHS Ester Stock Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.[8]

-

PEGylation Reaction:

-

Bring the antibody solution and the PEG-NHS ester stock solution to room temperature.

-

Add a 10- to 50-fold molar excess of the PEG-NHS ester stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[13]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[8]

-

-